molecular formula C12H9FN4 B1440551 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 1283108-83-7

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No. B1440551
M. Wt: 228.22 g/mol
InChI Key: ZYFLPSDJBVAMNC-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine” is a chemical compound with the molecular formula C12H9FN4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine” can be represented by the InChI code: 1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) . The molecular weight of the compound is 228.23 .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Anticancer and Antioxidant Activities

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine derivatives have shown promise in anticancer and antioxidant applications. A study by Rehan et al. (2021) synthesized a series of these derivatives, finding that some demonstrated significant antioxidant activity and cytotoxic activity against breast cancer, highlighting their potential as therapeutic agents (Rehan, Al Lami, & Alanee, 2021).

Fluorescent Properties

Velázquez-Olvera et al. (2012) explored the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, including derivatives similar to 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine. Their research found that these compounds exhibited strong fluorescence in organic solvents and varied pH conditions, suggesting potential use in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Synthesis and Catalysis

A study by Rao et al. (2017) demonstrated the efficient synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, including variants of the compound , under Cu-catalyzed aerobic oxidative conditions. This synthesis method has implications for the production of valuable compounds in pharmaceutical and material sciences (Rao, Mai, & Song, 2017).

Hepatoprotective Activity

Ram et al. (2002) explored the hepatoprotective activity of imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives, closely related to 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine. Their findings suggest potential therapeutic applications in protecting liver function (Ram, Goel, Sarkhel, & Maulik, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding getting the compound in the eyes, on the skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyrimidines have a wide range of applications in medicinal chemistry and are also useful in material science . Therefore, future research could focus on exploring these applications further and developing new synthesis methods for “2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine”.

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFLPSDJBVAMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Alqarni, L Cooper, J Galvan Achi, R Bott… - Journal of Medicinal …, 2022 - ACS Publications
The influenza A virus (IAV) is a highly contagious virus that causes pandemics and seasonal epidemics, which are major public health issues. Current anti-influenza therapeutics are …
Number of citations: 3 pubs.acs.org
M Hussain, J Liu, L Fu, M Hasan - Journal of Heterocyclic …, 2020 - Wiley Online Library
An efficient, silver‐based catalytic system has been designed for the synthesis of biologically important 3‐aminoimidazo‐fused heterocycles via the Groebke‐Blackburn‐Bienayme …
Number of citations: 7 onlinelibrary.wiley.com

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